molecular formula C7H4BrClN2S B6431971 4-bromo-7-chloro-1,3-benzothiazol-2-amine CAS No. 1427383-32-1

4-bromo-7-chloro-1,3-benzothiazol-2-amine

Cat. No.: B6431971
CAS No.: 1427383-32-1
M. Wt: 263.54 g/mol
InChI Key: SEAQXGQIPXOIFN-UHFFFAOYSA-N
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Description

4-bromo-7-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine substituents at the 4 and 7 positions, respectively, on the benzothiazole ring. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities, making them valuable in various fields of scientific research .

Preparation Methods

The synthesis of 4-bromo-7-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of substituted anilines with potassium thiocyanate and bromine in acetic acid. This reaction is typically catalyzed by nano-BF3/SiO2 under mild conditions, resulting in high yields and short reaction times . Industrial production methods may involve similar synthetic pathways but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-bromo-7-chloro-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bromine, potassium thiocyanate, and various catalysts such as nano-BF3/SiO2 . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-7-chloro-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-bromo-7-chloro-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:

  • 4-bromo-1,3-benzothiazol-2-amine
  • 7-chloro-1,3-benzothiazol-2-amine
  • 2-amino-1,3-benzothiazole

These compounds share the benzothiazole core structure but differ in the substituents attached to the ring. The presence of bromine and chlorine atoms in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

4-bromo-7-chloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQXGQIPXOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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